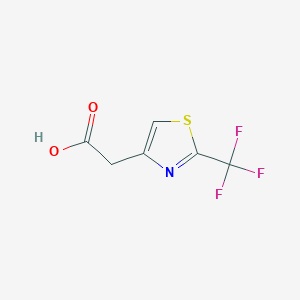

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNODMDGRUQZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid: An In-depth Technical Guide

Introduction: The Significance of Trifluoromethylated Thiazoles

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This prevalence stems from the unique physicochemical properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The convergence of these two motifs in molecules such as 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid creates a building block of significant interest for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of a robust and well-established synthetic route to this valuable intermediate, grounded in the principles of the Hantzsch thiazole synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester, ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate (2). This ester can be readily prepared via the classical Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific case, the key precursors are 2,2,2-trifluorothioacetamide (3) and an ethyl 4-haloacetoacetate derivative, such as ethyl bromopyruvate.

Visualizing the Synthetic Pathway

Caption: Synthetic route to the target compound.

Core Synthesis: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved in a two-step process: the formation of the ethyl ester intermediate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate

This step employs the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[1][2] The reaction involves the condensation of 2,2,2-trifluorothioacetamide with ethyl bromopyruvate.[3]

Reaction Mechanism: The synthesis commences with a nucleophilic attack of the sulfur atom from 2,2,2-trifluorothioacetamide on the α-carbon of ethyl bromopyruvate, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl group. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[4]

Experimental Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Setup: Charge the flask with 2,2,2-trifluorothioacetamide (1.0 eq) and a suitable solvent such as ethanol (EtOH).

-

Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-6 hours).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate (EtOAc) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo.

-

Purification: The crude product can be purified by silica gel column chromatography to afford ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate as a pure compound.[3]

Table 1: Reagents and Conditions for Step 1

| Reagent | Molar Equivalent | Solvent | Temperature | Time (h) |

| 2,2,2-Trifluorothioacetamide | 1.0 | Ethanol | Reflux | 3 - 6 |

| Ethyl bromopyruvate | 1.0 | Ethanol | Reflux | 3 - 6 |

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate (1.0 eq) obtained from the previous step in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (1.1 - 1.5 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux or stir at an elevated temperature (e.g., 40-60 °C). Monitor the reaction by TLC until the ester is fully consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid (HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Table 2: Reagents and Conditions for Step 2

| Reagent | Molar Equivalent | Solvent | Temperature (°C) | Time (h) |

| Ethyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate | 1.0 | Ethanol/Water | 40 - 60 | 2 - 4 |

| Sodium Hydroxide | 1.1 - 1.5 | Ethanol/Water | 40 - 60 | 2 - 4 |

General Experimental Workflow

Caption: A generalized workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of each step can be meticulously monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The purity of the intermediate and the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data for the final product would include characteristic signals for the thiazole ring protons, the methylene protons of the acetic acid moiety, and a distinct resonance for the trifluoromethyl group in the ¹⁹F NMR spectrum.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible method that leverages the well-established Hantzsch thiazole synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed, practical, and scientifically sound protocol for accessing this valuable building block. The strategic use of readily available starting materials and straightforward reaction conditions makes this synthetic route amenable to both small-scale laboratory synthesis and larger-scale production. The insights into the reaction mechanism and the detailed experimental procedures are intended to empower researchers to confidently synthesize this and related trifluoromethylated thiazole derivatives for their discovery programs.

References

-

MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Patsnap. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

Amerigo Scientific. (n.d.). 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. Recognizing the limited availability of direct experimental data for this specific compound, this document focuses on the robust methodologies required to determine these critical parameters. By equipping researchers with both theoretical understanding and practical, field-proven protocols, this guide aims to facilitate accurate compound characterization and accelerate development timelines.

The narrative emphasizes the "why" behind experimental choices, ensuring that the described protocols are not merely a set of instructions but a self-validating system for generating reliable and reproducible data.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of a compound's properties begins with its structure. The key structural features of this compound—a carboxylic acid moiety, a thiazole ring, and a trifluoromethyl group—govern its physicochemical behavior.

While experimental data is sparse, computational predictions offer a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| pKa | 3.74 ± 0.10 | [1] |

| Boiling Point | 238.6 ± 40.0 °C | [1] |

| Density | 1.586 ± 0.06 g/cm³ | [1] |

Note: These values are computationally predicted and require experimental verification.

Acid Dissociation Constant (pKa): A Cornerstone of Drug Action

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly influences its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. For an acidic compound like this compound, the pKa of the carboxylic acid group is of primary importance.

Causality Behind Experimental Choices for pKa Determination

Several robust methods exist for pKa determination, each with its own set of advantages. The choice of method often depends on the compound's properties, the required accuracy, and the available instrumentation.

-

Potentiometric Titration: This classic and widely used method is valued for its simplicity and accuracy.[2][3] It is particularly suitable for compounds available in sufficient quantity and purity.[3]

-

UV-Vis Spectrophotometry: This method is ideal for compounds that possess a chromophore close to the ionizable center, leading to a change in absorbance upon ionization. It is highly sensitive and requires only a small amount of sample.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods are powerful for determining pKa values by monitoring the pH-dependent chemical shifts of nuclei near the ionization site.[4] This technique is particularly useful for complex molecules or when other methods are not feasible.[4]

Experimental Workflow: pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of a compound.

Sources

An In-depth Technical Guide to 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions, coupled with its synthetic tractability, has made it a focal point in drug discovery. The introduction of a trifluoromethyl (CF3) group to the thiazole ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in modern drug design. This guide provides a comprehensive overview of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid, a key building block for the synthesis of novel pharmaceutical agents. We will delve into its chemical identity, a plausible and detailed synthetic route, and its potential applications in the development of new therapeutics.

Chemical Identity and Properties

CAS Number: 1082267-60-4

Molecular Formula: C₆H₄F₃NO₂S

Molecular Weight: 227.16 g/mol

Structure:

Description: this compound is a white to off-white solid at room temperature. The molecule features a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. A highly electronegative trifluoromethyl group is attached at the 2-position of the thiazole ring, while an acetic acid moiety is connected at the 4-position. This combination of a metabolically stable CF3 group and a versatile carboxylic acid functional handle makes it an attractive starting material for chemical library synthesis and lead optimization.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be envisioned as a multi-step process, beginning with the construction of the core thiazole ring, followed by the elaboration of the acetic acid side chain. A logical and efficient approach is outlined below.

Overall Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

The initial and crucial step is the formation of the 2-(trifluoromethyl)thiazole ring system. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.[1][2] It involves the condensation of an α-haloketone with a thioamide.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.[3]

Causality: The Hantzsch synthesis proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[4]

Step 2: Hydrolysis to 2-(Trifluoromethyl)thiazole-4-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid, which is the precursor for the chain homologation.

Protocol:

-

Reaction Setup: Dissolve the ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Reaction: Add a solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Arndt-Eistert Homologation to this compound

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[5][6][7] This three-step sequence converts the carboxylic acid to its next higher homolog.

Protocol:

-

Acid Chloride Formation: Suspend 2-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane and add thionyl chloride (1.2 eq). Reflux the mixture until the solid dissolves and the reaction is complete. Remove the excess thionyl chloride under reduced pressure.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether) and cool to 0°C. Cautiously add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Stir the reaction at 0°C for 1-2 hours. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions).

-

Wolff Rearrangement: To the diazoketone solution, add a catalyst such as silver(I) oxide (Ag₂O) or silver benzoate in the presence of water. The reaction is typically stirred at room temperature or gently warmed until the evolution of nitrogen gas ceases.

-

Workup and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. Extract the aqueous phase with an organic solvent. The combined organic layers are then dried and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Causality: The Arndt-Eistert reaction proceeds through the formation of an α-diazoketone, which upon catalysis, undergoes a Wolff rearrangement to form a ketene.[8][9] This highly reactive ketene is then trapped by water to yield the desired homologous carboxylic acid.

Characterization Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be inferred based on its structure and data from similar compounds.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the CH₂ group adjacent to the carboxylic acid. - Singlet for the proton on the thiazole ring. - Broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signal for the CF₃ carbon (quartet due to C-F coupling). - Signals for the thiazole ring carbons. - Signal for the CH₂ carbon. - Signal for the carboxylic acid carbonyl carbon. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation pattern showing loss of COOH, CF₃, and other characteristic fragments of the thiazole ring. |

| Infrared (IR) | - Broad O-H stretch from the carboxylic acid. - C=O stretch of the carboxylic acid. - C-F stretching bands. - C=N and C=C stretching vibrations of the thiazole ring.[10][11][12] |

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry.

-

Scaffold for Novel Compounds: The carboxylic acid group serves as a convenient handle for amide bond formation, allowing for the coupling with a wide array of amines to generate libraries of novel compounds for biological screening.

-

Bioisosteric Replacement: The trifluoromethyl-thiazole moiety can act as a bioisostere for other aromatic or heteroaromatic systems, offering a way to modulate the physicochemical and pharmacokinetic properties of a lead compound.

-

Metabolic Stability: The presence of the trifluoromethyl group is known to block metabolic oxidation at that position, which can lead to improved drug half-life and bioavailability.

Conclusion

This compound is a strategically important molecule for the synthesis of new chemical entities in drug discovery. Its synthesis, while requiring careful execution of multi-step procedures like the Hantzsch synthesis and Arndt-Eistert homologation, is based on well-understood and reliable organic reactions. The unique combination of a stable trifluoromethyl group and a versatile acetic acid side chain on a biologically relevant thiazole core provides a powerful platform for the development of the next generation of therapeutic agents.

References

- Slater, N. B. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(3), 249–254.

- Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

- Taurins, A., & Kasman, S. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles.

- El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Schwarz, G. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 137-140.

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

- Chem Help ASAP. (2020, November 5).

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

- NROChemistry. (2019, November 17).

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. prepchem.com [prepchem.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in the Mechanism of Action of Modern Heterocyclic Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent profoundly alters the physicochemical and pharmacological properties of parent molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the mechanisms through which trifluoromethyl-containing heterocycles exert their therapeutic effects. We will dissect the fundamental contributions of the CF₃ group to molecular properties, including metabolic stability, lipophilicity, and target binding affinity. Through detailed case studies of prominent drugs such as Celecoxib, Fluoxetine, and Sitagliptin, this document will illuminate the direct and indirect roles of the trifluoromethyl moiety in modulating biological activity. Furthermore, this guide offers detailed, field-proven experimental protocols for key assays, empowering researchers to effectively probe the mechanism of action of novel trifluoromethylated compounds.

The Physicochemical Impact of the Trifluoromethyl Group: The Foundation of a Privileged Motif

The trifluoromethyl group is far more than a simple bioisosteric replacement for a methyl or chloro group; its unique electronic and steric properties impart a cascade of effects that are highly advantageous in drug design.[1][2] Understanding these fundamental contributions is critical to appreciating its role in the mechanism of action of trifluoromethylated heterocycles.

Enhanced Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[3][4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile methyl or hydrogen site with a CF₃ group, medicinal chemists can effectively block a major metabolic pathway, a strategy often referred to as "metabolic switching."[4] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

Modulation of Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to cross biological membranes, which can be crucial for reaching intracellular targets and improving oral bioavailability.[3][5][6] However, the impact of trifluorination on lipophilicity is context-dependent.[7] While a CF₃ group on an aromatic ring typically increases lipophilicity, its placement on an aliphatic chain can have more nuanced effects.[8] This ability to fine-tune a molecule's LogP/LogD allows for the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Alteration of pKa: Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[1][9] This effect can be critical for drug-target interactions, as the ionization state of a molecule governs its ability to form hydrogen bonds and electrostatic interactions within a binding pocket.[9] For instance, the presence of a CF₃ group can lower the pKa of a nearby acidic proton, making the compound more acidic.[10][11]

Bioisosterism and Target Binding

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, chloro, or even the nitro group.[1][12][13] Its larger size compared to a methyl group can lead to enhanced hydrophobic interactions within a target's binding site, thereby increasing binding affinity and selectivity.[14] The strong dipole moment of the C-F bonds can also facilitate favorable electrostatic interactions with the target protein.[15]

Case Studies: Trifluoromethylated Heterocycles in Action

The theoretical advantages of the trifluoromethyl group are best illustrated through its successful application in marketed drugs. The following case studies of trifluoromethyl-containing heterocyclic drugs highlight how this unique substituent is integral to their mechanism of action.

Celecoxib: Selective COX-2 Inhibition

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[16][17] Its chemical structure features a diaryl-substituted pyrazole ring with a trifluoromethyl group on the pyrazole and a sulfonamide moiety.

Mechanism of Action: Celecoxib's primary mechanism is the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[16][17] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group on the pyrazole ring plays a key role in this selectivity. It contributes to the overall shape and electronic properties of the molecule, allowing it to fit into the larger, more flexible active site of COX-2 while sterically hindering its entry into the narrower active site of COX-1. The polar sulfonamide side chain binds to a hydrophilic side pocket near the active site of COX-2, further enhancing its binding affinity and selectivity.[17]

Signaling Pathway of Celecoxib Action

Caption: Sitagliptin inhibits the DPP-4 enzyme, leading to increased incretin levels, which in turn stimulate insulin secretion and suppress glucagon secretion.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel trifluoromethyl-containing heterocycles, a suite of well-defined in vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for assessing a compound's susceptibility to metabolism by hepatic enzymes, primarily CYPs.

[1][16]Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation:

-

Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile).

-

Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution to the wells (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 20 minutes at 4°C).

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

-

Workflow for Microsomal Stability Assay

Caption: A streamlined workflow for determining the in vitro metabolic stability of a compound using a liver microsomal assay.

COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the potency of a compound in inhibiting the COX-2 enzyme.

Objective: To determine the IC₅₀ value of a test compound for COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test inhibitor and positive control (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Protocol:

-

Reagent Preparation:

-

Reconstitute and dilute the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions.

-

Prepare serial dilutions of the test inhibitor and the positive control at 10X the final desired concentrations in COX Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up wells for:

-

Enzyme Control (EC): 10 µl Assay Buffer

-

Inhibitor Control (IC): 10 µl positive control

-

Test Inhibitor (S): 10 µl of each dilution of the test inhibitor

-

Solvent Control (if applicable)

-

-

-

Reaction:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µl of the Reaction Mix to each well.

-

Add 10 µl of the diluted COX-2 enzyme to all wells except the background control wells.

-

Initiate the reaction by adding 10 µl of diluted Arachidonic Acid to all wells simultaneously using a multi-channel pipette.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay is designed to screen for and characterize inhibitors of the DPP-4 enzyme.

[5]Objective: To determine the IC₅₀ value of a test compound for DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer

-

DPP-4 Substrate (e.g., H-Gly-Pro-AMC)

-

Test inhibitor and positive control (e.g., Sitagliptin)

-

96-well black plate with a clear bottom

-

Fluorescence plate reader (Ex/Em = 360/460 nm)

Protocol:

-

Reagent Preparation:

-

Thaw and dilute the DPP-4 enzyme and substrate as per the manufacturer's protocol.

-

Prepare serial dilutions of the test inhibitor and positive control at 4X the final desired concentrations in DPP-4 Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µl of the 4X test inhibitor dilutions, positive control, or DPP-4 Assay Buffer (for the enzyme control) to duplicate wells.

-

-

Inhibition Reaction:

-

Prepare an Inhibition Reaction Mix containing DPP-4 Assay Buffer and the DPP-4 enzyme.

-

Add 50 µl of the Inhibition Reaction Mix to each well.

-

Incubate the plate for 10 minutes at 37°C, protected from light.

-

-

Enzymatic Reaction and Measurement:

-

Prepare an Enzymatic Reaction Mix containing DPP-4 Assay Buffer and the DPP-4 substrate.

-

Add 25 µl of the Enzymatic Reaction Mix to each well.

-

Measure the fluorescence kinetically for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

The trifluoromethyl group has unequivocally established itself as a privileged moiety in the design of heterocyclic drugs. Its ability to enhance metabolic stability, modulate lipophilicity, and optimize target binding interactions provides a powerful toolkit for medicinal chemists. As our understanding of disease biology deepens, the rational application of the CF₃ group will continue to be instrumental in the development of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic properties. The continued development of novel synthetic methodologies for trifluoromethylation will further expand the accessible chemical space for drug discovery. T[15]he integration of computational modeling with the empirical testing strategies outlined in this guide will undoubtedly accelerate the discovery and optimization of novel trifluoromethyl-containing heterocyclic drug candidates.

References

-

Wikipedia. Trifluoromethyl group. [Link]

-

de la Torre, J. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Ple-plakon, A., & Nocentini, A. (2024). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

-

News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]

-

Dr. Oracle. (2024). What is the mechanism of action of Sitagliptin?. [Link]

-

Wikipedia. Sitagliptin. [Link]

-

Wikipedia. Celecoxib. [Link]

-

de la Torre, J. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Sohel, A. J., & Marwaha, R. (2024). Fluoxetine. StatPearls - NCBI Bookshelf. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sitagliptin?. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

PharmGKB. Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Diabetes UK. Sitagliptin - Uses, How it Works and Side Effects. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fluoxetine Hydrochloride?. [Link]

-

Sowaileh, M. F., et al. (2020). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. [Link]

-

Enanti Labs. (2024). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

-

Erdeljac, N., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications (RSC Publishing). [Link]

-

MedlinePlus. (2025). Fluoxetine: MedlinePlus Drug Information. [Link]

-

NHS. (2022). About fluoxetine. [Link]

-

National Center for Biotechnology Information. Fluoxetine. PubChem. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]

-

Lin, M., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Krenitsky, P. J., et al. (2012). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]

-

Angene. (2024). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]

-

LE STUDIUM. (2019). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. [Link]

-

de la Torre, J. C., et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Jaber, S., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Edwards, M. L., et al. (1990). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]

-

Angene. (2024). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. [Link]

-

Al-Sanea, M. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Yoshida, M., et al. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric. J-Stage. [Link]

-

Sal-page, C., et al. (2018). (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. [Link]

-

Zanda, M. (2004). Trifluoromethyl-substituted nitrogen-containing heterocycles are frequently identified as key skeletons in the pharmaceuticals. Semantic Scholar. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

-

Zanda, M. (2004). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing). [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

Sources

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bioivt.com [bioivt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. content.abcam.com [content.abcam.com]

- 12. mttlab.eu [mttlab.eu]

- 13. assaygenie.com [assaygenie.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. lifetechindia.com [lifetechindia.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

Spectroscopic Characterization of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

The structure of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid combines a trifluoromethylated thiazole heterocycle with an acetic acid moiety. Each of these components imparts distinct and predictable features to the overall spectroscopic profile of the molecule. The trifluoromethyl group, with its strong electron-withdrawing nature, will significantly influence the electronic environment of the thiazole ring, which will be observable in the NMR spectra. The carboxylic acid group will dominate the IR spectrum with its characteristic broad O-H and strong C=O stretching vibrations. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns arising from the cleavage of the acetic acid side chain and the stable thiazole ring.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with assignments based on the analysis of structurally similar compounds and the known effects of substituents on chemical shifts.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet, broad | 1H | COOH |

| ~7.8 | Singlet | 1H | Thiazole CH |

| ~3.9 | Singlet | 2H | CH₂ COOH |

Interpretation:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group.

-

The single proton on the thiazole ring is anticipated to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing trifluoromethyl group and the acetic acid substituent.

-

The methylene protons of the acetic acid side chain are expected to appear as a singlet, adjacent to the thiazole ring and the carboxylic acid group.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C OOH |

| ~160 (q, JCF ≈ 38 Hz) | Thiazole C -CF₃ |

| ~150 | Thiazole C -CH₂ |

| ~120 | Thiazole C H |

| ~120 (q, JCF ≈ 270 Hz) | C F₃ |

| ~35 | C H₂COOH |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons of the thiazole ring will have distinct chemical shifts. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

-

The methylene carbon will be found in the aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Thiazole ring)[1] |

| ~1350 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1200 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1150 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |

Interpretation:

-

The most prominent feature of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹.[2][3][4][5] This broadness is a result of hydrogen bonding.

-

A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid dimer.[2][3][5][6]

-

The trifluoromethyl group will exhibit several strong C-F stretching bands in the 1350-1150 cm⁻¹ region.

-

The thiazole ring will show characteristic C=C and C=N stretching vibrations in the 1600-1480 cm⁻¹ region.[1][7][8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₄F₃NO₂S), the predicted data for electrospray ionization (ESI) is as follows:

-

Molecular Weight: 227.17 g/mol

-

Predicted [M-H]⁻ ion (Negative Ion Mode): m/z 226.0

-

Predicted [M+H]⁺ ion (Positive Ion Mode): m/z 228.0

Predicted Fragmentation Pattern:

The primary fragmentation is expected to occur at the acetic acid side chain.

-

Loss of COOH (decarboxylation): A significant fragment would likely correspond to the loss of the carboxylic acid group, resulting in a fragment ion.

-

Cleavage of the C-C bond between the thiazole ring and the methylene group: This would lead to fragments corresponding to the thiazole moiety and the acetic acid moiety.

-

Thiazole Ring Fragmentation: The thiazole ring itself is relatively stable, but some fragmentation may occur under higher energy conditions.[9][10][11][12]

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Methodologies

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

5.1.2. ¹H NMR Acquisition [13][14][15][16][17]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 45° pulse width and an appropriate number of scans (typically 8-16 for a sample of this concentration).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

5.1.3. ¹³C NMR Acquisition [14][18][19][20][21]

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled ¹³C NMR pulse sequence.

-

Set the acquisition parameters, including a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

5.2.1. FT-IR with Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

5.3.1. Electrospray Ionization (ESI) Mass Spectrometry [22][23][24][25][26]

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization in positive ion mode, or ammonia in negative ion mode.[23][24]

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

If necessary, perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, along with robust methodologies for their acquisition. While these are predicted values, they are grounded in the fundamental principles of spectroscopy and data from analogous structures. This document should serve as a valuable resource for any researcher undertaking the synthesis and characterization of this compound, enabling efficient and accurate structural elucidation.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Sloop, J. C., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Signal Transduction, 2013, 832950.

-

Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

-

PubMed. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]

-

Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Royal Society of Chemistry. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

ResearchGate. (2002). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

ResearchGate. (2021). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Canadian Science Publishing. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

-

University of California, San Diego. (n.d.). Basic NMR Concepts. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

ResearchGate. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (1962). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

-

Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Protocol for Beginners DRX-400. [Link]

-

ResearchGate. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

University of California, San Diego. (n.d.). Fluorine NMR. [Link]

-

ACS Publications. (2009). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. [Link]

-

NIST. (n.d.). Thiazole - IR Spectrum. [Link]

-

PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

PubMed. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

-

SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

NIST. (2019). Practical Guidelines to 13C-based NMR Metabolomics. [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. [Link]

-

ACS Publications. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

Royal Society of Chemistry. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. [Link]

-

National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sites.bu.edu [sites.bu.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. commons.ggc.edu [commons.ggc.edu]

- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 19. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 22. Rutgers_MS_Home [react.rutgers.edu]

- 23. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 24. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

solubility and stability of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid for Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among the most pivotal are aqueous solubility and chemical stability, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, a compound featuring a trifluoromethyl-substituted thiazole ring coupled to an acetic acid moiety. While specific experimental data for this exact molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the predictive analysis and the authoritative, field-proven experimental protocols necessary to thoroughly assess its solubility and stability profiles. We will delve into the causal relationships between its structural features and expected properties, provide step-by-step methodologies for thermodynamic and kinetic solubility determination, and detail a suite of stability-indicating assays compliant with international guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust, self-validating data package for this, or structurally similar, small molecules.

Predicted Physicochemical Profile and Structural Analysis

A molecule's structure is the blueprint for its behavior. For this compound, the interplay between its three primary functional components—the carboxylic acid, the thiazole ring, and the trifluoromethyl group—governs its physicochemical landscape.

-

Carboxylic Acid Moiety (-CH₂COOH): This is the primary acidic center of the molecule. We can predict its pKa to be in the range of 3.5-4.5, typical for acetic acids substituted with an electron-withdrawing heterocyclic ring. This feature will dominate the aqueous solubility profile, leading to significantly increased solubility at pH values above its pKa due to deprotonation to the highly polar carboxylate anion.

-

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group and is highly lipophilic. Its presence is known to lower the pKa of nearby acidic or basic centers. Furthermore, its lipophilicity will inherently decrease the intrinsic solubility of the neutral form of the molecule.

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. It is a relatively stable aromatic system but can be susceptible to specific degradation pathways, such as oxidation at the sulfur atom under harsh conditions.

A summary of predicted properties is presented below. These values are estimations based on structural analogy and computational algorithms, and they serve as a crucial starting point for experimental design.

| Property | Predicted Value/Characteristic | Rationale and Implication |

| Molecular Formula | C₆H₄F₃NO₂S | - |

| Molecular Weight | 227.16 g/mol | Important for converting mass to molar concentrations. |

| pKa | ~3.5 - 4.5 | Dominated by the carboxylic acid. Dictates pH-dependent solubility. |

| logP (Octanol-Water) | ~1.5 - 2.5 | The lipophilic -CF₃ group increases logP, while the acidic and thiazole moieties decrease it. This value suggests moderate lipophilicity. |

| Aqueous Solubility | Low intrinsic solubility; High solubility at pH > 6 | The neutral form is expected to be poorly soluble due to the lipophilic -CF₃ group. Solubility will increase dramatically upon deprotonation of the carboxylic acid. |

Aqueous Solubility Assessment: A Multipronged Approach

Solubility is not a single value but a characteristic that depends on the experimental conditions. For preclinical development, both thermodynamic and kinetic solubility data are essential, as they predict a compound's behavior under different physiological and formulation scenarios.

The Gold Standard: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. The Shake-Flask method, as recommended by regulatory bodies, is the definitive assay for this purpose. Its causality is simple: by allowing the system to reach equilibrium over an extended period (24-72 hours), we ensure that the measured concentration is not an artifact of supersaturation or slow dissolution rates.

-

Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. It is crucial to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

-

Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: Visually inspect the original vial to confirm that a solid precipitate remains, validating that the solution was indeed saturated.

Early-Stage Insight: Kinetic Solubility Determination

In early drug discovery, speed is paramount. Kinetic solubility assays provide a high-throughput method to assess how much of a compound will dissolve and remain in solution under non-equilibrium conditions after being introduced from a concentrated DMSO stock. This mimics the conditions of many in vitro biological assays.

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Fill a 96-well microplate with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Using a liquid handler, add a small volume (1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Cover the plate and incubate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometer). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Chemical Stability Assessment: Ensuring Molecular Integrity

Stability testing is a non-negotiable component of drug development, designed to understand how a molecule withstands stress and to identify potential degradation products that could impact efficacy or safety. This is typically done through forced degradation studies, which are foundational for developing stability-indicating analytical methods.

The Core of Stability Testing: The Stability-Indicating HPLC Method

Before commencing stability studies, a robust analytical method must be in place. This method must be able to separate the parent compound, this compound, from all potential degradation products, process impurities, and other excipients.

Method Development Principles:

-

Forced Degradation: Intentionally degrade the compound under harsh conditions (acid, base, oxidation, heat, light).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to analyze the peaks of the stressed samples. The goal is to demonstrate that the parent peak is spectrally pure and that degradant peaks are well-resolved.

-

Mass Balance: The total amount of the drug and its detected degradation products should remain constant over the course of the degradation experiment.

Solution State Stability: Simulating Physiological and Formulation Conditions

This series of experiments evaluates the compound's stability in solution under various stresses.

-

Stock Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or heat gently. The carboxylic acid will be deprotonated, but other parts of the molecule could be susceptible to base-catalyzed degradation.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature. The sulfur atom in the thiazole ring is a potential site for oxidation.

-

Thermal Stress: Heat the solution at 60-80°C.

-

Control: Keep an aliquot of the solution protected from light at 4°C.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Quench the reaction if necessary (e.g., neutralize acid/base) and immediately analyze all samples by the stability-indicating HPLC-UV method.

-

Degradant Identification: For samples showing significant degradation, use LC-MS/MS to obtain the mass of the degradation products, which provides critical clues to their structure.

Solid-State and Photostability: Conforming to Regulatory Standards

Solid-state stability is crucial for determining storage conditions and shelf-life. Photostability testing is a mandatory part of this assessment, governed by the International Council for Harmonisation (ICH) guideline Q1B.

Caption: Integrated workflow for chemical stability assessment.

-

Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample in an identical container wrapped in aluminum foil to serve as a dark control.

-

Exposure: Place both samples in a calibrated photostability chamber. Expose them to a light source that conforms to ICH Q1B standards, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After the exposure period, analyze the light-exposed sample and the dark control using the stability-indicating HPLC method. Compare the results to an unexposed control sample.

-

Evaluation: Significant degradation in the light-exposed sample, but not the dark control, indicates photosensitivity. The color and physical appearance of the sample should also be noted.

Conclusion and Forward Look

The systematic characterization of this compound, as outlined in this guide, is a critical exercise in risk mitigation for drug development. The predictive analysis suggests a molecule with classic pH-dependent solubility, which is a manageable trait for formulation scientists. The presence of the trifluoromethyl group may enhance metabolic stability and target binding but also increases lipophilicity, requiring careful experimental confirmation of its solubility.

The stability profile will be highly dependent on the robustness of the thiazole ring to oxidation and the overall molecule's susceptibility to hydrolysis and photolysis. The protocols detailed herein provide a self-validating, authoritative framework to move beyond prediction and generate the robust, high-quality data required for informed decision-making in a drug development program. This foundational knowledge is indispensable for guiding formulation strategies, defining storage conditions, and ensuring the ultimate safety and efficacy of a potential therapeutic agent.

References

-

Müller, K., Faeh, C. and Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. In-Silico Models for Solubility. Available at: [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]

The Advent and Ascendance of Trifluoromethylthiazoles: A Technical Guide for Drug Discovery

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Application of Trifluoromethylthiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Trifluoromethyl Group's Transformative Impact on Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a cornerstone of modern drug design.[1] This small appendage exerts a profound influence on a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The C-F bond, one of the strongest in organic chemistry, imparts significant stability to the CF₃ group, rendering it resistant to metabolic degradation.[2] This increased stability, coupled with the group's high electronegativity, can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Consequently, trifluoromethylated compounds are prevalent across a wide range of therapeutic areas, from oncology to infectious diseases.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for bioactive compounds. When combined, the trifluoromethyl group and the thiazole nucleus create a powerful synergy, giving rise to a class of compounds with significant therapeutic potential: the trifluoromethylthiazoles. This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of these remarkable compounds.

A Historical Perspective: From Early Fluorination to the Emergence of Trifluoromethylthiazoles

The journey to trifluoromethylthiazoles began long before the compounds themselves were first synthesized. The story of organofluorine chemistry dates back to the late 19th century, with Frédéric Swarts' pioneering work on the synthesis of benzotrifluoride in the 1890s. While the direct lineage to the first trifluoromethylthiazole is not extensively documented in a single seminal paper, the development of synthetic methodologies for introducing the trifluoromethyl group onto aromatic rings was a critical precursor.

The mid-20th century saw a surge in the exploration of organofluorine compounds, driven by their unique properties and potential applications. It is within this context that the first trifluoromethylthiazoles were likely synthesized, leveraging established methods for thiazole ring formation with novel trifluoromethyl-containing building blocks. One of the foundational methods for thiazole synthesis, the Hantzsch thiazole synthesis, first described in 1887, provides a logical pathway for the creation of these compounds.[3] By reacting a trifluoromethyl-α-haloketone with a thioamide, early researchers could have readily accessed the trifluoromethylthiazole scaffold.

While a definitive "first synthesis" paper remains elusive in readily available literature, the Chemical Abstracts Service (CAS) registry number for 2-amino-4-(trifluoromethyl)-1,3-thiazole (349-49-5) suggests its existence and characterization in the scientific literature, likely emerging from the broader expansion of organofluorine chemistry in the mid to late 20th century.[4]

Key Synthetic Strategies for Trifluoromethylthiazoles

The construction of the trifluoromethylthiazole core can be achieved through several robust and versatile synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic Approach